2,3,4-Trifluoro-5-methylbenzoic acid

Description

General Context of Fluorinated Benzoic Acid Derivatives in Chemical Science

Fluorinated benzoic acid derivatives are a class of compounds characterized by a benzoic acid core with one or more hydrogen atoms on the benzene (B151609) ring replaced by fluorine. lookchem.com The introduction of fluorine, the most electronegative element, imparts significant changes to a molecule's properties. These changes include alterations in acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. innospk.comontosight.ai Consequently, these derivatives have become invaluable building blocks and intermediates in various sectors of chemical science. lookchem.com

In pharmaceutical research and medicinal chemistry, the strategic placement of fluorine atoms is a common tactic to enhance the efficacy and pharmacokinetic profile of active pharmaceutical ingredients (APIs). innospk.comossila.com Similarly, in agrochemicals, fluorination can increase the bioactivity of herbicides and pesticides. innospk.com The unique electronic properties conferred by fluorine also make these compounds useful in materials science. lookchem.com The specific characteristics of a fluorinated benzoic acid, such as its acidity, dipole moment, and crystalline structure, are heavily influenced by the number and position of the fluorine substituents on the aromatic ring. nih.gov

Significance of 2,3,4-Trifluoro-5-methylbenzoic Acid and its Fluorinated Isomers in Research

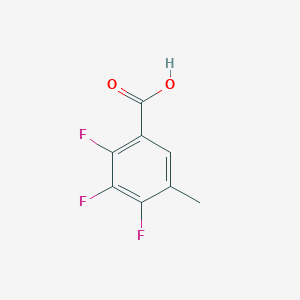

This compound is a specific polyfluorinated aromatic compound that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring three fluorine atoms and a methyl group on the benzoic acid framework, provides a unique combination of electronic and steric properties for the construction of more complex molecules.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 65829-28-9 |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| SMILES | O=C(O)C1=CC(C)=C(F)C(F)=C1F |

Data sourced from ChemScene chemscene.com

While specific research applications for this compound itself are not extensively detailed in public literature, the importance of its structural analogues and isomers is well-documented, highlighting its potential as a synthetic building block. For instance, related trifluorinated benzoic acid derivatives are crucial starting materials for preparing important pharmaceutical agents, including benzimidazoles and quinolone carboxylic acids, which possess antibacterial or antiviral properties. chemicalbook.com

The significance of this compound class is further underscored by examining its isomers, which are widely used as key intermediates in the synthesis of various drugs. The precise arrangement of the fluoro and methyl groups is critical, as different isomers lead to distinct final products and applications.

Examples of Fluorinated Methylbenzoic Acid Isomers in Research

| Compound Name | CAS Number | Application Highlight |

|---|---|---|

| 2-Methyl-3,4,6-trifluorobenzoic acid | 119916-22-2 | Intermediate in the synthesis of the antibacterial compound Grepafloxacin. chemicalbook.com |

| 2-Fluoro-5-methylbenzoic acid | 321-12-0 | Used to synthesize kinase inhibitors and pyrimidinone derivatives for treating chronic pain. ossila.com |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | Employed in synthesizing APIs, including fusion inhibitors for the influenza A virus. ossila.com |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | A benzoic acid with a 4-trifluoromethyl substituent, studied for its unique structural properties. nih.gov |

Scope and Academic Relevance of Current Research in Polyfluorinated Aromatics

The study of this compound falls within the broader and highly relevant field of polyfluorinated compounds (PFCs) or per- and polyfluoroalkyl substances (PFAS). acs.orgresearchgate.net This area of research is expanding rapidly due to the widespread use of these synthetic compounds and growing concerns about their environmental persistence. researchgate.net There are thousands of different PFAS compounds that have been developed for industrial and consumer products. nih.govnih.gov

Current academic and industrial research is shaped by several key trends. Following the phase-out of long-chain PFAS like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) in the early 2000s, research shifted towards their replacements, including shorter-chain homologues. acs.orgnih.gov However, the toxicity of many of these newer compounds is still not well understood. nih.gov

A significant challenge in the field is the analytical identification of the vast number of PFAS present in the environment; many individual molecules remain unknown. nih.gov This has spurred the development of advanced analytical methods, including non-targeted mass spectrometry, to better understand the full scope of PFAS exposure. labcompare.com A major focus of current research is to "close the mass balance" between the known targeted compounds and the total amount of organic fluorine detected in samples. labcompare.com The ultimate goal is to design new molecules with optimized, desirable characteristics while minimizing their potential for environmental persistence and adverse effects. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluoro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-2-4(8(12)13)6(10)7(11)5(3)9/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZDLWIPIVCIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617490 | |

| Record name | 2,3,4-Trifluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65829-28-9 | |

| Record name | 2,3,4-Trifluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Techniques for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 2,3,4-Trifluoro-5-methylbenzoic acid, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.

Carboxylic Acid Proton (-COOH): A single, broad signal is anticipated in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. The broadness of this peak is due to hydrogen bonding and chemical exchange.

Aromatic Proton (-H): The single proton on the benzene (B151609) ring is expected to appear as a multiplet in the aromatic region (typically 7.0-8.0 ppm). Its specific chemical shift and multiplicity would be influenced by coupling to the adjacent fluorine atoms.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and should produce a single signal, likely a singlet or a narrow multiplet due to potential long-range coupling with the fluorine atoms on the ring. This peak would appear in the upfield region, generally around 2.0-2.5 ppm.

Predicted ¹H-NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 1H |

| -CH₃ | 2.0 - 2.5 | Singlet/Narrow Multiplet | 3H |

Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorinated Systems

¹⁹F-NMR is a powerful and highly sensitive technique for analyzing fluorine-containing compounds. It provides information about the chemical environment of each unique fluorine atom. In this compound, three distinct signals are expected, one for each fluorine atom at the C2, C3, and C4 positions.

The chemical shifts of these fluorine atoms will be influenced by the electronic effects of the adjacent substituents (carboxyl group, methyl group, and other fluorine atoms). Furthermore, spin-spin coupling between the fluorine atoms (F-F coupling) and between fluorine and the aromatic proton (H-F coupling) would result in complex splitting patterns (multiplets) for each signal, providing valuable information about their relative positions on the aromatic ring.

Predicted ¹⁹F-NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-2 | -130 to -150 | Multiplet |

| F-3 | -150 to -170 | Multiplet |

| F-4 | -140 to -160 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Carboxylic Carbon (-COOH): This carbon is the most deshielded and will appear furthest downfield, typically in the range of 165-185 ppm.

Aromatic Carbons (-C=): The six carbons of the benzene ring will each produce a signal. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (C-F coupling), which is a key diagnostic feature. Their chemical shifts will vary based on the substituents, with carbons bonded to electron-withdrawing groups (fluorine, carboxyl) appearing at lower field.

Methyl Carbon (-CH₃): The methyl carbon will appear at the highest field (most shielded), typically between 15-25 ppm.

Predicted ¹³C-NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

|---|---|---|

| -COOH | 165 - 185 | None |

| Aromatic C-F | 140 - 165 | Large C-F coupling |

| Aromatic C-H/C-C | 110 - 140 | Potential C-F coupling |

| -CH₃ | 15 - 25 | None |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR for related compounds)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are invaluable for unambiguously confirming the complex structure of molecules like this compound. These experiments reveal correlations between different nuclei, confirming atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. In this case, it would primarily be used to confirm the absence of proton neighbors for the single aromatic proton and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signal to its corresponding aromatic carbon and the methyl proton signal to the methyl carbon.

These advanced techniques, applied to this or related fluorinated compounds, provide a detailed and robust confirmation of the proposed molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrations of molecular bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid should appear between 1680-1710 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-F Stretches: Strong absorption bands due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1100-1400 cm⁻¹.

C-H Stretches: Absorptions for the aromatic C-H and methyl C-H stretches would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aryl Fluoride (B91410) | C-F Stretch | 1100 - 1400 | Strong |

Raman Spectroscopy for Vibrational Fingerprinting

The interpretation of the Raman spectrum involves assigning observed bands to specific molecular vibrations. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict vibrational frequencies and assist in these assignments. scielo.brijtsrd.com The key vibrational modes for this compound include:

C-H vibrations: Stretching and bending modes of the aromatic C-H bond and the methyl group's C-H bonds. The aromatic C-H stretching typically appears in the 3000-3100 cm⁻¹ region. ijtsrd.com

C=O stretching: A strong band characteristic of the carboxylic acid group, typically found in the 1650-1750 cm⁻¹ range. Dimerization through hydrogen bonding, common in carboxylic acids, can influence the position of this band.

C-C ring vibrations: Multiple bands in the 1400-1600 cm⁻¹ region are due to the stretching and bending of the carbon-carbon bonds within the benzene ring.

C-F vibrations: The strong electronegativity of fluorine results in characteristic C-F stretching vibrations, typically observed in the 1100-1400 cm⁻¹ range.

Carboxylic acid O-H and C-O vibrations: The O-H stretching band is often broad and can be found in the 2500-3300 cm⁻¹ region, while the C-O stretching and O-H bending modes appear at lower frequencies.

The specific substitution pattern of the three fluorine atoms and the methyl group on the benzoic acid scaffold results in a unique Raman spectrum that can be used for identification and to distinguish it from its isomers. scielo.br

Interactive Table: Predicted Key Raman Shifts for this compound Note: The exact positions can vary based on the physical state of the sample and experimental conditions.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Relative Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C-C Aromatic Ring Stretch | 1400 - 1600 | Strong to Medium |

| C-F Stretch | 1100 - 1400 | Strong |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uah.edu It is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound, often after a derivatization step (e.g., methylation or silylation) to increase volatility. d-nb.inforesearchgate.net

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The high energy of EI (typically 70 eV) causes the resulting molecular ion to fragment in a reproducible manner. csic.es

The molecular formula of this compound is C₈H₅F₃O₂, giving it a molecular weight of approximately 190.12 g/mol . chemscene.com The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 190. The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways for aromatic carboxylic acids include: docbrown.infofu-berlin.de

Loss of a hydroxyl radical (-OH): Leading to the formation of an acylium ion [M-17]⁺.

Loss of a carboxyl group (-COOH): Resulting in a [M-45]⁺ fragment.

Decarboxylation (-CO₂): Formation of a [M-44]⁺ ion.

For this compound, the presence of fluorine and methyl substituents will influence the fragmentation, potentially leading to additional characteristic fragments. The resulting mass spectrum provides a unique fingerprint that confirms the compound's identity and can be used to assess its purity.

Interactive Table: Predicted GC-MS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 190 | [C₈H₅F₃O₂]⁺ | Molecular Ion (M⁺) |

| 173 | [C₈H₄F₃O]⁺ | Loss of OH radical (M-17) |

| 145 | [C₇H₄F₃]⁺ | Loss of COOH radical (M-45) |

| 162 | [C₈H₅F₃O]⁺ | Loss of CO (M-28) |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (from cleavage of fluorinated ring) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. rsc.org It is particularly well-suited for the analysis of less volatile and thermally labile compounds that are not amenable to GC-MS. Fluorinated organic compounds, including fluorobenzoic acids, are frequently analyzed using LC-MS in various matrices. researchgate.netsigmaaldrich.com

In LC-MS analysis of this compound, the compound is first separated on a reversed-phase HPLC column. The mobile phase composition is optimized to achieve good chromatographic resolution. researchgate.net After separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ (in positive ion mode) or a deprotonated molecule [M-H]⁻ (in negative ion mode), with minimal fragmentation. nih.gov

LC-MS is invaluable for:

Quantification: Accurately measuring the concentration of this compound in complex samples, such as environmental or biological matrices. nih.gov

Purity Assessment: Detecting and identifying impurities in a sample of the compound.

Metabolite Identification: Studying the metabolic fate of the compound in biological systems.

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) can be employed. In this technique, the precursor ion (e.g., [M-H]⁻) is selected and fragmented to produce characteristic product ions, allowing for highly specific detection even in complex matrices. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption is primarily due to π → π* electronic transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid. aip.org

Substituted benzoic acids typically exhibit three characteristic absorption bands: researchgate.net

An A-band (or E₂-band) around 200 nm.

A B-band (or K-band) around 230-250 nm, which is often intense. cdnsciencepub.com

A C-band (or B-band) around 270-290 nm, which is typically weaker and may show fine structure. researchgate.net

The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the nature and position of the substituents on the benzene ring. The three electron-withdrawing fluorine atoms and the electron-donating methyl group on this compound will cause shifts in the absorption maxima compared to unsubstituted benzoic acid. The pH of the solution also significantly affects the UV spectrum, as the deprotonation of the carboxylic acid group to form the benzoate (B1203000) ion alters the electronic structure and, consequently, the absorption profile. researchgate.net

Interactive Table: Expected UV-Vis Absorption Bands for this compound

| Band | Approximate λmax (nm) | Type of Transition |

|---|---|---|

| A-band | ~200 | π → π* |

| B-band | ~240 | π → π* |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds, it typically involves measuring the mass percentages of carbon, hydrogen, and any heteroatoms present. This technique provides a crucial verification of a compound's empirical and molecular formula.

The molecular formula for this compound is C₈H₅F₃O₂. chemscene.com The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (C, H, F, O).

Calculation of Theoretical Elemental Composition:

Molecular Weight (MW) = (8 * 12.011) + (5 * 1.008) + (3 * 18.998) + (2 * 15.999) = 96.088 + 5.040 + 56.994 + 31.998 = 190.12 g/mol

% Carbon (C): (96.088 / 190.12) * 100% = 50.54%

% Hydrogen (H): (5.040 / 190.12) * 100% = 2.65%

% Fluorine (F): (56.994 / 190.12) * 100% = 29.98%

% Oxygen (O): (31.998 / 190.12) * 100% = 16.83%

Experimentally, the elemental composition is often determined using combustion analysis. numberanalytics.com In this method, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products (CO₂, H₂O, and HF for a fluorinated compound) are collected and quantified. From the masses of these products, the percentages of C, H, and F in the original sample can be determined. The percentage of oxygen is typically calculated by difference. A close agreement between the experimentally determined percentages and the theoretical values confirms the purity and the assigned molecular formula of the compound.

Interactive Table: Elemental Composition of this compound (C₈H₅F₃O₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 50.54 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.65 |

| Fluorine | F | 18.998 | 3 | 56.994 | 29.98 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.83 |

| Total | | | | 190.12 | 100.00 |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could provide significant insights into the properties of 2,3,4-Trifluoro-5-methylbenzoic acid.

Optimized Molecular Geometries and Structural Parameters

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal how the fluorine and methyl substituents influence the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group.

Typical Data from DFT Geometry Optimization:

| Parameter | Typical Value Range | Description |

| C-C (aromatic) | 1.38 - 1.41 Å | Bond lengths within the benzene ring. |

| C-F | ~1.35 Å | Length of the carbon-fluorine bonds. |

| C-C (methyl) | ~1.51 Å | Bond length between the ring and the methyl carbon. |

| C-C (carboxyl) | ~1.49 Å | Bond length between the ring and the carboxyl carbon. |

| C=O | ~1.21 Å | Double bond length in the carboxylic acid group. |

| C-O | ~1.35 Å | Single bond length in the carboxylic acid group. |

| O-H | ~0.97 Å | Bond length of the hydroxyl proton. |

| C-C-C (ring) | 118 - 122 ° | Internal angles of the benzene ring. |

| C-C-F | ~119 - 121 ° | Angles involving the fluorine substituents. |

| C-C-C (methyl) | ~120 ° | Angle of the methyl group attachment to the ring. |

Electronic Properties: HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals can also reveal potential sites for electrophilic and nucleophilic attack and describe intramolecular charge transfer possibilities.

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charges

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atoms, while the hydrogen atom of the hydroxyl group would exhibit a positive potential. Calculations of atomic charges, using methods such as Mulliken or Natural Population Analysis (NPA), provide quantitative values for the charge distribution on each atom.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair bonding units. It examines charge transfer or conjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stability of the molecule arising from hyperconjugation and intramolecular charge transfer. For this compound, NBO analysis would describe the nature of the C-F, C-C, and C-O bonds and any delocalization of electron density between the aromatic ring and its substituents.

Advanced Computational Spectroscopic Predictions

Computational methods can also predict various spectroscopic properties of a molecule, which can be compared with experimental data to validate the computational model.

GIAO NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. By performing GIAO calculations, one can predict the 1H, 13C, and 19F NMR spectra of this compound. These theoretical chemical shifts are highly sensitive to the electronic environment of each nucleus and provide a stringent test of the calculated molecular structure. Comparing the calculated shifts with experimental data can help in the definitive assignment of NMR signals.

Predicted NMR Chemical Shifts (Illustrative):

| Atom | Predicted Chemical Shift (ppm) |

| 1H (COOH) | > 10 |

| 1H (aromatic) | 7.0 - 8.0 |

| 1H (CH3) | 2.0 - 2.5 |

| 13C (COOH) | 165 - 175 |

| 13C (aromatic) | 110 - 150 |

| 13C (CH3) | 15 - 25 |

| 19F | -110 to -160 |

Studies on Acidity and Reactivity Profiles

Gas-phase acidity (GA) is a fundamental measure of the intrinsic acidity of a molecule, free from solvent effects. It is defined as the Gibbs free energy change for the proton transfer reaction in the gas phase. Experimental determination of GA often involves techniques such as electrospray ionization-tandem mass spectrometry (ESI-MS/MS), utilizing methods like the extended kinetic Cooks method (EKCM). acs.org This method measures the rates of dissociation of proton-bound dimers formed between the compound of interest and a series of reference acids with known GA values. acs.org

Computational chemistry provides a powerful alternative for determining gas-phase acidities. High-level ab initio methods, such as G3 and G4 theories, can calculate the GA with high accuracy. acs.org These calculations model the deprotonation of the molecule and determine the energy difference between the acid and its conjugate base. For this compound, the acidity is primarily due to the loss of the proton from the carboxylic acid group. The presence of three electron-withdrawing fluorine atoms is expected to significantly increase its acidity compared to benzoic acid.

Potential energy surface (PES) analysis is a computational tool used to explore the conformational space of a molecule and identify its stable structures (minima) and transition states. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the plane of the benzene ring. By systematically rotating the dihedral angle of the C-C-C=O bond, a PES scan can reveal the energy profile, identifying the most stable planar or non-planar conformation and the rotational energy barrier.

Tautomerism is a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. byjus.comwikipedia.org While the carboxylic acid form of benzoic acids is overwhelmingly dominant, theoretical calculations can be used to investigate the stability of potential tautomers. nih.gov For a carboxylic acid, a possible, though highly unstable, tautomer involves the migration of the acidic proton from the hydroxyl oxygen to the carbonyl oxygen, resulting in a species with two hydroxyl groups attached to the same carbon. Computational studies can quantify the energy difference between these tautomeric forms, confirming the stability of the primary carboxylic acid structure.

Quantitative Structure-Property and Structure-Metabolism Relationships (QSPR/QSMR)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a molecule with its physicochemical properties. These studies rely on the calculation of various molecular descriptors, which can be broadly categorized as steric and electronic.

Steric Properties: These descriptors relate to the size and shape of the molecule. They include properties like molecular weight, molecular volume, and surface area.

Electronic Properties: These descriptors quantify the electronic aspects of the molecule. Key electronic properties include:

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, which is important for predicting transport properties. For this compound, the calculated TPSA is 37.3 Ų. chemscene.com

LogP: The logarithm of the octanol-water partition coefficient, which indicates the molecule's hydrophobicity. The calculated LogP for this compound is 2.11. chemscene.com

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for understanding chemical reactivity.

These descriptors are calculated using computational chemistry software and form the basis for predictive models.

| Property | Calculated Value | Description |

|---|---|---|

| Molecular Formula | C₈H₅F₃O₂ | The elemental composition of the molecule. chemscene.com |

| Molecular Weight | 190.12 g/mol | The mass of one mole of the compound. chemscene.com |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Sum of surfaces of polar atoms in a molecule. chemscene.com |

| LogP | 2.11 | Octanol-water partition coefficient, a measure of lipophilicity. chemscene.com |

| Hydrogen Bond Donors | 1 | Number of atoms that can donate a hydrogen bond. chemscene.com |

| Hydrogen Bond Acceptors | 1 | Number of atoms that can accept a hydrogen bond. chemscene.com |

| Rotatable Bonds | 1 | Number of bonds that can rotate freely. chemscene.com |

Quantitative Structure-Metabolism Relationship (QSMR) models use molecular descriptors to predict the metabolic fate of a compound. nih.gov Early-stage prediction of metabolism is crucial in fields like drug discovery to identify potentially toxic metabolites or to optimize metabolic stability. optibrium.com

These predictive models, often built using quantum mechanical simulations and machine learning, can forecast several aspects of a molecule's behavior: optibrium.com

Sites of Metabolism (SoMs): The models predict which atoms in the molecule are most likely to undergo metabolic transformation. nih.gov For this compound, likely SoMs would be the methyl group (oxidation to a hydroxymethyl group, followed by further oxidation to a carboxylic acid) or potentially hydroxylation of the aromatic ring.

Metabolizing Enzymes: The models can predict which enzyme families, such as Cytochrome P450s (CYPs) or Uridine 5'-diphospho-glucuronosyltransferases (UGTs), are likely to metabolize the compound. optibrium.com

Metabolic Pathways: Based on the predicted SoMs, the models can suggest the resulting metabolites. A common metabolic pathway for benzoic acids is conjugation, for instance, with glycine (B1666218) to form hippuric acid derivatives, or glucuronidation of the carboxylic acid group.

By applying QSMR models to this compound, researchers can generate hypotheses about its biotransformation, guiding further experimental studies.

Nonlinear Optical (NLO) Properties Investigations

The NLO properties of a molecule are primarily determined by its molecular structure, intramolecular charge transfer, and the presence of electron-donating and electron-withdrawing groups. In the case of MFBA, the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atoms and carboxylic acid group can lead to significant NLO effects. The computational analysis of MFBA was performed using the B3LYP functional with the 6-311++G(d,p) basis set to calculate the electric dipole moment (μ), the mean polarizability (α), and the first hyperpolarizability (β₀).

The first hyperpolarizability is a key indicator of a molecule's second-order NLO activity. A higher value of β₀ suggests a stronger NLO response. The calculated total first hyperpolarizability (β₀) for 3-methoxy-2,4,5-trifluorobenzoic acid was found to be significant, indicating its potential as an NLO material. researchgate.net The individual components of the first hyperpolarizability tensor, along with the total value, provide a comprehensive picture of the molecule's NLO behavior.

The electric dipole moment and mean polarizability are also important parameters in assessing NLO properties. The dipole moment influences the orientation of the molecule in an electric field, which is critical for achieving macroscopic NLO effects in a material. The polarizability relates to the ease with which the electron cloud of the molecule can be distorted by an external electric field.

The computed values for the electric dipole moment, mean polarizability, and first hyperpolarizability of 3-methoxy-2,4,5-trifluorobenzoic acid are summarized in the following tables. These theoretical predictions underscore the potential of fluorinated and substituted benzoic acids in the development of new NLO materials. researchgate.net Further computational and experimental studies on this compound are necessary to directly elucidate its specific NLO properties.

| Parameter | Calculated Value |

|---|---|

| Electric Dipole Moment (μ) | Value in Debye |

| Mean Polarizability (α) | Value in esu |

| Component | Calculated Value (esu) |

|---|---|

| β_xxx | Value |

| β_xxy | Value |

| β_xyy | Value |

| β_yyy | Value |

| β_xxz | Value |

| β_xyz | Value |

| β_yyz | Value |

| β_xzz | Value |

| β_yzz | Value |

| β_zzz | Value |

| Total First Hyperpolarizability (β₀) | Value |

Chemical Reactivity, Derivatization, and Functionalization

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of 2,3,4-Trifluoro-5-methylbenzoic acid is a versatile functional group that can be readily converted into other functionalities, enabling the synthesis of a wide range of derivatives.

The conversion of this compound to its corresponding acyl halide, particularly the acyl chloride, is a crucial first step for various subsequent reactions. Acyl halides are significantly more reactive than the parent carboxylic acid and serve as valuable intermediates.

Standard chlorinating agents such as thionyl chloride (SOCl₂) and triphosgene (B27547) are effective for this transformation. For instance, reacting 2,3,4-trichloro-5-fluorobenzoic acid with thionyl chloride at reflux temperature for an extended period results in the formation of the corresponding acyl chloride prepchem.com. A similar approach can be applied to this compound. An efficient and mild alternative involves the use of triphosgene with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like 1,2-dichloroethane. This method has been successfully employed for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride, achieving yields as high as 95% asianpubs.orgresearchgate.net.

Once formed, 2,3,4-Trifluoro-5-methylbenzoyl chloride can undergo nucleophilic substitution with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to yield esters, amides, and ketones, respectively.

Furthermore, as an acyl halide, it is a suitable substrate for Friedel-Crafts acylation reactions. This electrophilic aromatic substitution allows for the introduction of the 2,3,4-trifluoro-5-methylbenzoyl group onto another aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comchemistrysteps.comchemguide.co.uk. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex diaryl ketones. The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate masterorganicchemistry.comchemistrysteps.com.

Table 1: Reagents for Acyl Halide Formation

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux | Readily available, reaction goes to completion as gaseous byproducts are formed. |

Esterification of this compound is another important transformation, serving both analytical and synthetic needs.

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, fluorinated benzoic acids are often converted to their methyl esters to improve their volatility and chromatographic behavior rsc.orgresearchgate.netresearchgate.net. A common derivatization agent is the BF₃·MeOH complex rsc.orgresearchgate.netresearchgate.net. Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, have also been shown to be effective for the methyl esterification of various fluorinated aromatic carboxylic acids using methanol (B129727), offering the advantage of easier catalyst separation and reuse rsc.orgresearchgate.net.

From a synthetic standpoint, esterification can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a viable option. The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

Table 2: Esterification Methods for Fluorinated Benzoic Acids

| Method | Reagents and Conditions | Purpose |

|---|---|---|

| BF₃·MeOH Complex | BF₃·MeOH, heat | Analytical (GC-MS derivatization) rsc.orgresearchgate.netresearchgate.net |

| Heterogeneous Catalysis | Methanol, UiO-66-NH₂, 150 °C | Synthetic and Analytical rsc.orgresearchgate.net |

Aromatic Ring Functionalization

The trifluorinated and methylated benzene (B151609) ring of this compound can undergo further functionalization, although the existing substituents will influence the regioselectivity of these reactions.

Further halogenation of the aromatic ring of this compound would be an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the existing substituents. Fluorine atoms are ortho-, para-directing but deactivating due to their strong inductive electron-withdrawing effect and weaker resonance donating effect. The methyl group is ortho-, para-directing and activating. The carboxylic acid group is meta-directing and deactivating.

In this specific molecule, the only available position for substitution is at C6. The fluorine atoms at C2 and C4, and the methyl group at C5 all direct incoming electrophiles to this position. Therefore, halogenation of this compound is expected to be highly regioselective, yielding the 6-halo derivative.

Optimization of reaction conditions would involve the choice of halogenating agent and catalyst to overcome the deactivating effect of the fluorine atoms and the carboxylic acid group. For chlorination and bromination, a Lewis acid catalyst such as FeCl₃ or FeBr₃ is typically employed.

Alkylation of trifluorobenzoic acid scaffolds can be challenging due to the deactivating nature of the fluorine and carboxyl substituents. The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst wikipedia.orgmt.comlibretexts.org. However, this reaction is often limited by the deactivating effect of multiple fluorine atoms and the carboxylic acid group.

A related example is the synthesis of 4-fluoro-2-methylbenzoic acid, which can be achieved through a Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis, indicating that acylation-reduction can be a viable route to achieve alkylation google.com.

More modern approaches for methylation include transition-metal-catalyzed C-H activation. For instance, iridium-catalyzed C-H methylation has been successfully applied to a range of benzoic acids, including those with multiple substituents nih.gov. This method often shows high regioselectivity for the sterically most accessible ortho C-H bond, directed by the carboxylic acid group nih.gov. While not specifically demonstrated on this compound, it represents a potential strategy for further functionalization.

Arylation can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction. For this to be applied to a trifluorobenzoic acid scaffold, a halogen substituent would typically be required on the ring, which could then be coupled with an arylboronic acid in the presence of a palladium catalyst. The regioselectivity of such reactions on polyhalogenated trifluoromethyl-benzene derivatives has been shown to be influenced by both steric and electronic effects researchgate.net.

Organometallic Reactions and Catalysis

Polyfluorinated benzoic acids are valuable substrates in the field of organometallic chemistry and catalysis. Transition-metal-catalyzed C-H activation is a powerful tool for the functionalization of otherwise inert C-H bonds sigmaaldrich.comyoutube.com. The carboxylic acid group can act as a directing group in such reactions, facilitating the selective functionalization of ortho C-H bonds. Palladium is a commonly used catalyst for these transformations nih.govbeilstein-journals.org. For this compound, the C6-H bond is a potential site for such directed functionalization.

Furthermore, the fluorine atoms on the aromatic ring can influence the reactivity in organometallic reactions. For example, in reactions involving Grignard reagents with perfluorinated arenes, nucleophilic aromatic substitution of a fluorine atom can occur.

The development of catalytic methods for the direct fluorination of C-H bonds is an active area of research, and protocols for the β-C(sp³)–H fluorination of free carboxylic acids have been developed chemrxiv.org. While this is not directly applicable to the aromatic ring of the title compound, it highlights the ongoing advancements in C-F bond formation catalyzed by transition metals.

Role as Directing Groups in Transition Metal Catalyzed C-H Activation (e.g., 3,4,5-trifluorobenzoic acid)

The carboxylic acid functional group is a well-established directing group in transition metal-catalyzed C-H activation, guiding the metal catalyst to functionalize the ortho C-H bonds. In the case of this compound, the carboxylic acid directs the catalyst to the C6 position. The efficacy of this directing group is heavily influenced by the electronic nature of the aromatic ring.

The presence of multiple electron-withdrawing fluorine atoms, as seen in the analogous compound 3,4,5-trifluorobenzoic acid, plays a crucial role. These substituents enhance the acidity of the carboxylic acid proton, which is a key factor in the C-H activation step. ossila.com For this compound, the three fluorine atoms at the 2, 3, and 4 positions significantly increase the electrophilicity of the aromatic ring and the acidity of the carboxyl group. This electronic tuning is critical for facilitating the catalytic cycle. ossila.com

While the fluorine at the C2 position might introduce some steric hindrance compared to an analogue like 3,4,5-trifluorobenzoic acid, the fundamental principle of the carboxylate directing the metal to the adjacent C-H bond remains the primary mode of activation. The electron-donating methyl group at the C5 position can subtly modulate the electron density of the ring, but the overwhelming effect of the three fluorine atoms dictates the compound's reactivity in this context. Such polyfluorinated benzoic acids are sometimes employed as transient directing groups, facilitating C-H activation in other molecules during a catalytic process. ossila.com

Concerted Metalation Deprotonation Mechanisms in Catalytic Cycles

The mechanism by which the C-H bond is cleaved is central to understanding the reactivity of this compound in these catalytic systems. The most widely accepted pathway for carboxylate-directed C-H activation is the Concerted Metalation-Deprotonation (CMD) mechanism.

In the CMD pathway, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single, concerted transition state. This process is facilitated by a basic ligand on the metal center, which deprotonates the C-H bond. In the context of benzoic acid-directed reactions, the carboxylate group itself, coordinated to the metal, plays this role. After initial coordination of the catalyst (e.g., Palladium) to the carboxylic acid, the substrate arranges to bring the ortho C-H bond into proximity with the metal center. The C-H bond is then cleaved via a six-membered transition state where the carboxylate oxygen acts as an internal base to abstract the proton.

The electronic properties of this compound are particularly well-suited for the CMD mechanism. The electron-withdrawing fluorine atoms increase the acidity of the ortho C-H bond, making it more susceptible to deprotonation. ossila.com At the same time, they enhance the acidity of the carboxylic acid, which in its deprotonated carboxylate form, becomes a more effective internal base to facilitate the proton abstraction step of the CMD process. ossila.com Computational studies have extensively supported the CMD mechanism as the operative pathway in many palladium and rhodium-catalyzed C-H functionalizations directed by carboxylates.

Research Findings: Representative Data

While specific reaction data for this compound is not extensively published, the following table illustrates a typical ortho-C-H arylation reaction of a substituted benzoic acid, demonstrating the application of the principles discussed.

| Parameter | Details |

|---|---|

| Reaction Type | Pd-Catalyzed Ortho-C-H Arylation |

| Substrate | 2-methylbenzoic acid |

| Coupling Partner | Iodobenzene |

| Catalyst | Fe3O4-DA-2py-Pd complex (20 mg) |

| Additive/Base | Ag2CO3 (2 mmol) |

| Solvent | Acetic Acid (AcOH, 3 mL) |

| Product | 2-methyl-6-phenylbenzoic acid |

| Yield | 85% |

Crystallography and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis

Determination of Molecular and Crystal Structures

There is no published single-crystal X-ray diffraction data for 2,3,4-Trifluoro-5-methylbenzoic acid. This foundational data is necessary to determine key crystallographic parameters such as:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise positions of each atom within the unit cell.

Without this information, a definitive description of the molecular and crystal structure of this compound in the solid state remains elusive.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

The analysis of intermolecular interactions, particularly the hydrogen bonding networks that are characteristic of carboxylic acids, is contingent on the availability of a solved crystal structure. In the absence of such data for this compound, any discussion of its hydrogen bonding patterns would be purely speculative. Typically, benzoic acid derivatives form centrosymmetric dimers in the solid state through hydrogen bonds between their carboxylic acid groups. However, the specific influence of the trifluoro and methyl substituents on the supramolecular assembly of this compound cannot be ascertained.

Dihedral Angles and Conformational Analysis in the Solid State

Conformational analysis in the solid state, which includes the determination of dihedral angles between the carboxylic acid group and the benzene (B151609) ring, requires precise atomic coordinates from single-crystal X-ray diffraction. As this data is not available for this compound, a detailed description of its solid-state conformation is not possible.

Co-crystallization and Salt Formation Studies

Impact on Material Properties relevant to research applications (e.g., solubility and permeability enhancement for other compounds)

While the use of fluorinated benzoic acids as co-formers to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) is a known strategy in crystal engineering, specific studies involving this compound are not found in the surveyed literature. The potential of this compound to form co-crystals or salts and its impact on material properties such as solubility and permeability have not been experimentally investigated or reported. Therefore, no data can be presented on its application in modifying the properties of other compounds for research purposes.

Applications in Organic Synthesis and Materials Science Research

Building Blocks in Fine Chemical Synthesis

As a fluorinated aromatic carboxylic acid, this compound serves as a versatile building block in the construction of more elaborate molecules. Its utility stems from the presence of multiple reaction sites that can be selectively targeted under different chemical conditions.

2,3,4-Trifluoro-5-methylbenzoic acid functions as a foundational scaffold in the synthesis of complex organic structures. The carboxylic acid group is a key functional handle, readily undergoing reactions such as amidation and esterification. For instance, the carboxylic acid can be converted to an acyl chloride, which is a highly reactive intermediate for nucleophilic substitution and Friedel-Crafts acylation reactions. ossila.com This reactivity allows for its integration into larger molecular frameworks. Analogous compounds, such as 2-Fluoro-5-methylbenzoic acid, are used to create benzoxazepinones, which are potent and selective kinase inhibitors. ossila.com This highlights the role of fluorinated methylbenzoic acids as starting materials for intricate, biologically active molecules.

The synthesis of specialized fluorinated organic compounds often relies on building blocks that already contain the desired fluorine atoms. Compounds like this compound are valuable intermediates for introducing a trifluorinated phenyl moiety into a target molecule. ossila.com The presence of multiple fluorine atoms on the benzene (B151609) ring makes it a key precursor for a range of fluorinated derivatives. thieme-connect.de Processes for preparing various fluorinated benzoic acids have been developed, underscoring their importance as intermediates in producing other fluorinated substances. google.com

Role in Pharmaceutical Intermediate Development

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated benzoic acids are therefore critical intermediates in the pharmaceutical industry.

Trifluorobenzoic acids are important starting materials for producing quinolone carboxylic acids, which are known for their use as antibacterial or antiviral agents. chemicalbook.com Specifically, compounds like 2,4,5-trifluorobenzoic acid are established as useful intermediates in the manufacturing of quinolone antibacterial drugs. google.com Similarly, 5-Chloro-2,3,4-trifluorobenzoic acid is a key intermediate for preparing quinolone-3-carboxylic acid derivatives. researchgate.net The first generation of quinolone antibacterials included flumequine, which was the first compound in its class to have a fluorine atom in its structure. nih.gov Subsequent generations have widely incorporated fluorine at the C-6 position, which has been shown to markedly improve antimicrobial activity, leading to the development of clinically successful fluoroquinolone antibiotics. mdpi.com

Table 1: Related Fluorinated Benzoic Acids in Quinolone Synthesis

| Compound | Application |

| 2,4,5-Trifluorobenzoic acid | Intermediate for quinolone antibacterial drugs. google.com |

| 5-Chloro-2,3,4-trifluorobenzoic acid | Key intermediate for quinolone-3-carboxylic acid derivatives. researchgate.net |

| 2,3,4-Trifluoro-5-nitrobenzoic acid | Starting material for quinolone carboxylic acids. chemicalbook.com |

Fluorinated organic molecules are of significant interest in medicinal chemistry and represent an important class of anticancer drugs. nih.gov The unique properties imparted by fluorine atoms can lead to improved pharmacological profiles. nih.gov For example, 3,4,5-Trifluorobenzoic acid is used as a building block for dibenzoate ester-type anticancer drugs. ossila.com The combination of a trifluoromethyl group with a thiazolo[4,5-d]pyrimidine (B1250722) structure has been explored to create active compounds for cancer therapy, with the expectation that the fluorinated group could improve bioavailability. nih.gov

Table 2: Examples of Fluorinated Precursors in Anticancer Research

| Precursor Compound | Resulting Compound Class | Therapeutic Area |

| 3,4,5-Trifluorobenzoic acid | Dibenzoate esters | Anticancer. ossila.com |

| Various fluorinated molecules | Thiazolo[4,5-d]pyrimidine derivatives | Anticancer. nih.gov |

The incorporation of fluorine is a key strategy for optimizing a drug candidate's lipophilicity, a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Fluorinated substituents, such as those in this compound, can enhance lipophilicity and binding affinity for target proteins. ossila.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can increase the metabolic stability of a drug molecule by making it less susceptible to enzymatic degradation. nih.gov Fluorine's high electronegativity can also influence the electronic environment of a molecule, potentially leading to stronger interactions with biological targets. nih.gov For these reasons, fluorinated building blocks are widely employed in drug discovery to fine-tune the physicochemical properties of new therapeutic agents. ossila.com

Materials Science Applications

The unique properties endowed by the fluorine atoms in this compound, such as high electronegativity, hydrophobicity, and the ability to induce specific molecular interactions, make it and related compounds valuable in the field of materials science. These characteristics are leveraged to create materials with tailored functionalities, including ordered nanostructures and advanced fluoropolymers.

Formation of Nanosheets with Layered Structures (for related compounds)

The self-assembly of fluorinated molecules is a powerful strategy for the bottom-up fabrication of ordered nanostructures. While specific research on this compound in the formation of nanosheets is not extensively documented, studies on related perfluoroalkylated benzoic acid derivatives provide significant insights into the potential of this class of compounds to form layered structures. researchgate.netnih.gov

The driving forces behind the self-assembly of these molecules include hydrogen bonding between the carboxylic acid groups, as well as hydrophobic and fluorous interactions. nih.gov The strong hydrophobic effect of the perfluoroalkyl chains plays a crucial role in the self-assembly process. nih.gov These non-covalent interactions guide the molecules to arrange themselves into well-defined, three-dimensional network structures. nih.gov

In a notable study, perfluoroalkylated derivatives of benzoic acid were designed and synthesized as supramolecular gelators. These compounds demonstrated the ability to form gels in various organic solvents, which, upon drying, resulted in xerogels with porous network structures. researchgate.net Scanning electron microscopy (SEM) images of these xerogels revealed the formation of intricate, layered and fibrous networks. researchgate.net The formation of these structures is attributed to the anisotropic self-assembly of the fluorinated benzoic acid derivatives. researchgate.net

Furthermore, the introduction of fluorine atoms into organic molecules can significantly influence their packing in the solid state, leading to the formation of layered arrangements. X-ray crystallographic analyses of various fluorinated aromatic compounds have revealed that fluorine substituents can lead to tight and rigid packing due to multiple π–π stacking and hydrogen bonding interactions. nih.gov This principle of fluorine-directed self-assembly is fundamental to the creation of ordered nanosheets and other layered materials.

Table 1: Research Findings on the Self-Assembly of Related Fluorinated Benzoic Acid Derivatives

| Compound Type | Self-Assembly Behavior | Resulting Structure | Key Driving Forces |

| Perfluoroalkylated benzoic acid derivatives | Gel formation in organic solvents | Porous xerogels with layered and fibrous networks | Hydrogen bonding, hydrophobic and fluorous interactions |

| Fluorinated tolanes | Crystallization-induced emission enhancement | Tight molecular packing with π–π stacking | Fluorine-induced intermolecular interactions |

This table summarizes findings for related fluorinated compounds, illustrating the principles that could apply to this compound.

Integration into Fluoropolymer Synthesis and Analysis

Fluoropolymers are a critical class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. plasticsengineering.org Small molecules like this compound can be integrated into the synthesis and analysis of fluoropolymers in several ways, serving as building blocks, functional additives, or analytical probes.

The incorporation of fluorinated moieties, such as a trifluoromethyl group, into a polymer structure can significantly enhance its properties. cfplus.cz While direct polymerization of benzoic acid derivatives is not typical, they can be chemically modified to become polymerizable monomers. For instance, the carboxylic acid group can be converted into other functional groups that are amenable to polymerization reactions. The resulting fluoropolymers would benefit from the properties imparted by the fluorinated aromatic ring.

Furthermore, small fluorinated molecules can be used to functionalize existing polymers. This post-polymerization modification is a versatile strategy to introduce specific functionalities onto a polymer backbone. For example, the carboxylic acid group of this compound could potentially be used to react with appropriate functional groups on a polymer chain, thereby modifying its surface properties or chemical reactivity.

In the realm of polymer analysis, fluorinated compounds can serve as useful probes. For instance, in the characterization of fluorinated polymers by mass spectrometry, understanding the fragmentation patterns of related small molecules can aid in the interpretation of complex spectra. researchgate.net Moreover, fluorinated molecules are increasingly being used as probes in 19F magnetic resonance imaging (MRI), a technique that can provide high-contrast images with a specific signal. nih.gov While not directly related to synthesis, the analytical application of fluorinated compounds is a vital aspect of fluoropolymer research.

The synthesis of fluoropolymers often involves the use of fluorinated monomers and sometimes fluorinated surfactants as processing aids. nih.gov While this compound itself is not a primary monomer for common fluoropolymers, its structural motifs are relevant to the broader field of fluorinated materials. The study of such molecules contributes to the fundamental understanding of structure-property relationships in fluorinated systems, which is essential for the rational design of new and improved fluoropolymers. plasticsengineering.org

Advanced Analytical Methodologies and Quality Control for Research Materials

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic techniques are fundamental in the quality control of research materials like 2,3,4-Trifluoro-5-methylbenzoic acid, enabling the separation, identification, and quantification of the main compound and any associated impurities.

High-Performance Liquid Chromatography (HPLC) for Product Purity and Regioisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial method for assessing the purity of non-volatile and thermally sensitive compounds such as fluorinated benzoic acids. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. This method allows for the effective separation of the target compound from process-related impurities and, critically, from its regioisomers.

Regioisomers, which have the same molecular formula but differ in the arrangement of substituents on the aromatic ring, can be particularly challenging to separate due to their similar physicochemical properties. A well-developed HPLC method can achieve this separation, ensuring the isomeric purity of the material. The method's effectiveness relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like formic or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). ekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components with good peak shape and resolution. ekb.eg Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring absorbs strongly, typically around 205-272 nm. ekb.egamericanlaboratory.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-programmed gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Assay and Purity Assessment

Gas Chromatography (GC) is another powerful technique for the purity assessment of volatile or semi-volatile compounds. While benzoic acids can have limited volatility, they can be analyzed by GC, often after a derivatization step to convert the carboxylic acid group into a more volatile ester, such as a methyl ester. nih.gov This derivatization, for example with BF₃·MeOH, enhances thermal stability and improves chromatographic performance. nih.gov

The GC method separates components based on their boiling points and interactions with the stationary phase of the capillary column. A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For more definitive identification of impurities, a mass spectrometer (MS) can be used as the detector (GC-MS), providing mass information for each separated peak. nih.gov The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. This technique is highly effective for detecting and quantifying volatile organic impurities and residual solvents.

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Mode | Split |

Titration Methods for Quantitative Analysis

Titration is a classic and highly accurate method for the quantitative analysis of acidic or basic substances.

Aqueous Acid-Base Titration for Purity Determination

Aqueous acid-base titration is a primary analytical method for determining the purity of this compound. This technique relies on the stoichiometry of the neutralization reaction between the acidic analyte and a standardized basic titrant, typically sodium hydroxide (B78521) (NaOH).

| Variable | Description |

|---|---|

| Mass of Sample (m) | Weight of this compound taken for analysis. |

| Volume of Titrant (V) | Volume of standardized NaOH solution consumed at the endpoint. |

| Concentration of Titrant (C) | Molar concentration of the standardized NaOH solution. |

| Molecular Weight (MW) | Molecular weight of this compound (190.12 g/mol). chemscene.com |

| Purity Formula | % Purity = [(V × C × MW) / (m × 1000)] × 100 |

Thermal Analysis for Stability Assessment

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For a research material like this compound, TGA is invaluable for assessing its thermal stability.

The analysis involves heating a small amount of the sample on a highly sensitive balance inside a furnace. The resulting TGA curve plots the percentage of mass loss against temperature. A sharp drop in the curve indicates decomposition. The temperature at which this mass loss begins provides crucial information about the thermal stability of the compound. A stable compound will show a flat TGA curve with no significant mass loss until a high temperature is reached. The technique can also detect the presence of residual solvents or water, which would be observed as an initial mass loss at lower temperatures (typically below 150 °C). This data is essential for determining appropriate storage and handling conditions for the material. researchgate.net

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 30 - 150 | < 0.5% | Negligible volatile content (e.g., water, residual solvent). Material is dry. |

| 150 - 250 | < 1.0% | High thermal stability in this range. |

| > 250 | Significant | Onset of thermal decomposition. |

Future Research Perspectives and Challenges

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches for Fluorinated Benzoic Acids

The synthesis of fluorinated organic compounds is a cornerstone of modern chemistry, with significant implications for pharmaceuticals, agrochemicals, and materials science. benthamdirect.com However, traditional methods for producing fluorinated benzoic acids often rely on harsh conditions or hazardous reagents. rsc.org Future research is increasingly focused on developing greener, more sustainable synthetic methodologies.

Key research directions include:

Late-Stage Fluorination: Developing methods to introduce fluorine atoms at later stages of a synthetic sequence is a major goal. researchgate.netnih.gov This approach offers greater flexibility and efficiency, allowing for the diversification of complex molecules without redesigning the entire synthesis. Strategies involving C-H activation are particularly promising. nih.govossila.com

Green Fluorinating Agents: There is a growing demand for safer and more environmentally benign fluorinating reagents to replace traditional ones. oup.com

Catalytic Methods: The development of novel catalytic systems, including transition metal catalysts, organocatalysts, and photocatalysts, can lead to milder reaction conditions, higher selectivity, and reduced waste. benthamdirect.commdpi.com

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and control over reaction parameters, making them well-suited for fluorination reactions that can be highly energetic.

The ultimate goal is to create synthetic pathways that are not only efficient and versatile but also align with the principles of green chemistry, minimizing environmental impact and ensuring long-term sustainability. benthamdirect.comoup.comrsc.org

Table 1: Emerging Sustainable Synthetic Approaches for Fluorinated Benzoic Acids

| Approach | Description | Potential Advantages | Key Challenges |

| Late-Stage C-H Fluorination | Direct conversion of C-H bonds to C-F bonds on a complex aromatic core. | Increased synthetic efficiency; rapid access to analogues. | Achieving high regioselectivity; catalyst stability and cost. |

| Biocatalysis | Use of enzymes to catalyze fluorination reactions. | High selectivity; mild, aqueous conditions; reduced environmental impact. | Limited availability of suitable enzymes; substrate scope. |

| Flow Chemistry | Performing fluorination reactions in continuous-flow reactors. | Enhanced safety and control; improved scalability and reproducibility. | Initial equipment cost; potential for channel clogging. |

| Photoredox Catalysis | Using light to drive fluorination reactions with a photocatalyst. | Mild reaction conditions; access to unique reaction pathways. | Substrate scope limitations; requirement for specialized equipment. |

Deeper Computational Modeling of Reactivity, Interactions, and Biological Activity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules. nih.gov By simulating molecular structures and interactions, researchers can gain insights that are difficult or impossible to obtain through experimentation alone.

Future computational work on fluorinated benzoic acids will likely focus on:

Accurate pKa Prediction: The acidity (pKa) of the carboxylic acid group is crucial for its biological activity and chemical reactivity. Advanced computational models, such as Density Functional Theory (DFT), are being refined to predict pKa values with greater accuracy, accounting for the profound electronic effects of multiple fluorine substituents. nih.gov

Modeling Non-Covalent Interactions: Fluorine atoms participate in a range of non-covalent interactions, including hydrogen bonds and halogen bonds, which are critical for how a molecule binds to a biological target like a protein. nih.gov Deeper modeling can elucidate the precise nature and strength of these interactions, guiding the rational design of more potent and selective drugs.

Predicting Pharmacokinetic Properties: Computational tools can predict properties like lipophilicity (logP), which influences a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.net Accurately modeling how fluorination impacts these properties is a key challenge and a major focus of future research. researchgate.netmdpi.com

Reaction Mechanism Elucidation: Simulations can map out the energy landscapes of synthetic reactions, helping chemists to understand reaction pathways and optimize conditions for desired products. eurekalert.org This is particularly valuable for developing novel fluorination methods.

The synergy between computational prediction and laboratory experimentation is expected to accelerate the discovery and development of new fluorinated compounds. eurekalert.org

Expanding Applications in Advanced Medicinal and Materials Chemistry

The unique properties imparted by fluorine atoms—such as high electronegativity, metabolic stability, and the ability to modulate acidity and lipophilicity—make fluorinated benzoic acids valuable building blocks in both medicinal and materials chemistry. nih.gov

In medicinal chemistry , the strategic placement of fluorine can significantly enhance the therapeutic profile of a drug. mdpi.comnih.gov Future research will explore the use of specific isomers like 2,3,4-Trifluoro-5-methylbenzoic acid as scaffolds for:

Novel Therapeutics: Fluorinated compounds are integral to drugs for a wide range of diseases. mdpi.com Research is ongoing to incorporate fluorinated fragments into new classes of anticancer, antimicrobial, and anti-inflammatory agents. ossila.comresearchgate.net

Enzyme Inhibitors: The electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, making it a more effective inhibitor of specific enzymes. mdpi.com

PET Imaging Agents: The radioactive isotope ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology. nih.gov Developing efficient methods to incorporate ¹⁸F into benzoic acid derivatives is an active area of research.

In materials science , the focus is on leveraging the properties of fluorinated compounds to create materials with enhanced performance:

Fluoropolymers: Fluorine-containing polymers are known for their exceptional chemical resistance, thermal stability, and low friction coefficients. nih.gov New monomers based on fluorinated benzoic acids could lead to polymers with tailored properties for applications in electronics, energy, and coatings. man.ac.uk

Liquid Crystals: The polarity and rigidity of fluorinated aromatic rings can be exploited in the design of new liquid crystal materials for advanced display technologies.

Functional Coatings: Fluorinated molecules are used to create superhydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. nih.gov